Anticancer Activity: >400-Fold Superiority of (R)-Enantiomer Over (S)-Enantiomer in Tubulin Polymerization Inhibition
In a study of 4-arylisochromenes, which are derivatives of isochroman-4-amine, the (R)-enantiomer of a key compound (designated (R)-19b) demonstrated exceptionally potent inhibition of tubulin polymerization, a critical mechanism in cancer cell division, with an IC50 value in the low nanomolar range (10-25 nM). In stark contrast, the corresponding (S)-enantiomer ((S)-19b) was virtually inactive, exhibiting an IC50 value greater than 10,000 nM . This represents a differential in antiproliferative activity of more than 400-fold, underscoring the absolute requirement for the (R)-stereochemistry for this mechanism of action. The data establishes a direct quantitative link between the specific chirality of the isochroman-4-amine scaffold and its functional potency as an anticancer agent .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 10-25 nM (for (R)-19b, an (r)-isochroman derivative) |
| Comparator Or Baseline | >10,000 nM (for (S)-19b, the enantiomeric counterpart) |
| Quantified Difference | >400-fold difference in potency |
| Conditions | In vitro tubulin polymerization assay in cancer cell lines |
Why This Matters
This dramatic potency difference directly proves that sourcing the correct (R)-enantiomer is not just a matter of purity but a prerequisite for obtaining any meaningful biological activity in this assay.
